

Physical and chemical properties of Brevianamide Q

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Compound of Interest		
Compound Name:	Brevianamide Q	
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Brevianamide Q: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Brevianamide Q is an indole alkaloid belonging to the diketopiperazine class of natural products. While the designation "**Brevianamide Q**" is not widely cited in peer-reviewed literature, its reported molecular formula (C₂₁H₂₃N₃O₃) and molecular weight (365.43 g/mol) are identical to those of the well-characterized fungal metabolite, Brevianamide A.[1][2] It is therefore highly probable that **Brevianamide Q** is synonymous with Brevianamide A or a closely related, uncharacterized isomer. This guide will focus on the known physical and chemical properties, experimental protocols, and biological activities of Brevianamide A, which represents the most thoroughly investigated compound with this molecular composition.

Brevianamides are produced as secondary metabolites by fungi of the genera Penicillium and Aspergillus.[1] They are characterized by a complex bicyclo[2.2.2]diazaoctane ring system.[1] Brevianamide A was first isolated from Penicillium brevicompactum in 1969.[3]

Physical and Chemical Properties

The physical and chemical properties of Brevianamide A are summarized in the tables below. This data has been compiled from various spectroscopic and analytical studies.



General Properties

Property	Value	Source
Molecular Formula	C21H23N3O3	[1][2]
Molecular Weight	365.43 g/mol	[1][2]
Appearance	Needles (crystallized from CHCl ₃)	
Solubility	Soluble in chloroform	

Spectroscopic Data

Mass Spectrometry (MS)

High-resolution mass spectrometry is a key technique for the identification of Brevianamide A.

Ionization Mode	Precursor Ion (m/z)	Adduct	Reference
ESI (+)	366.1807	[M+H] ⁺	[2]
ESI (+)	366.1810	[M+H] ⁺	

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are crucial for the structural elucidation of Brevianamide A. The following data is for synthetic (+)-Brevianamide A, which matches the data for the natural sample.



Atom	¹³ C NMR (151 MHz, CD ₂ Cl ₂) δ (ppm)	¹H NMR (601 MHz, CD₂Cl₂) δ (ppm)
1	167.8	-
2	167.7	-
3	162.1	-
4	146.6	-
5	140.9	-
6	137.0	-
7	134.52	-
8	134.48	-

Note: A complete, assigned NMR data table would be extensive. The provided data from the supporting information of a total synthesis paper illustrates the type of information available. For full assignments, consulting the original literature is recommended.

Experimental ProtocolsIsolation and Purification of Brevianamide A

The following is a general protocol based on methods described for the isolation of brevianamides from fungal cultures.

- Culturing:Penicillium or Aspergillus species known to produce brevianamides are cultured on a suitable solid or liquid medium.
- Extraction: The fungal mycelium and/or the culture broth are extracted with an organic solvent such as chloroform or ethyl acetate.
- Chromatography: The crude extract is subjected to a series of chromatographic separations to isolate Brevianamide A. This typically involves:



- Column Chromatography: Initial separation on silica gel using a gradient of solvents (e.g., hexane, ethyl acetate, methanol).
- Preparative Thin-Layer Chromatography (TLC): Further purification of fractions containing
 Brevianamide A.
- High-Performance Liquid Chromatography (HPLC): Final purification to obtain highly pure
 Brevianamide A. Chiral HPLC can be used to separate diastereomers like Brevianamide A
 and B.[3]
- Crystallization: The purified compound can be crystallized from a suitable solvent like chloroform to yield needles.

Characterization

- Mass Spectrometry: Electrospray ionization (ESI) mass spectrometry is used to determine the molecular weight and elemental composition.[2]
- NMR Spectroscopy: ¹H, ¹³C, COSY, HSQC, and HMBC NMR experiments are conducted to elucidate the complex chemical structure.
- Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.
- UV-Vis Spectroscopy: UV-Vis spectroscopy can be used to observe the electronic transitions within the molecule.

Biological Activity and Signaling Pathways

The biological activities of many brevianamides are still under investigation.

- Insecticidal Activity: Brevianamide A has shown potent antifeedant activity against the larvae
 of insect pests such as the fall armyworm (Spodoptera frugiperda) and the tobacco budworm
 (Heliothis virescens).[3] The precise mechanism of this insecticidal action has not been fully
 elucidated.
- Antibacterial Activity: Some brevianamides have been investigated for their antibacterial properties. For instance, Brevianamide S exhibits selective activity against Bacille Calmette-



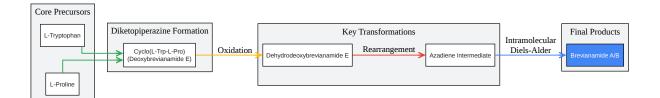
Guérin (BCG), a surrogate for Mycobacterium tuberculosis.

Currently, there is limited specific information available in the searched literature regarding the detailed signaling pathways directly modulated by **Brevianamide Q** or A. Research on other members of the broader diketopiperazine class of compounds suggests a wide range of biological targets.

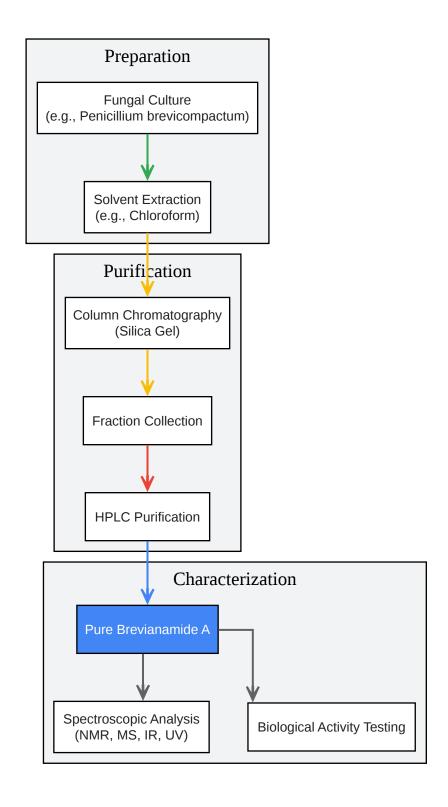
Visualizations Biosynthetic Pathway of Brevianamides

The biosynthesis of the bicyclo[2.2.2]diazaoctane core of brevianamides is a topic of ongoing research. A proposed pathway involves a key intramolecular Diels-Alder reaction. The following diagram illustrates a simplified, proposed biosynthetic pathway leading to the brevianamide core structure.









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